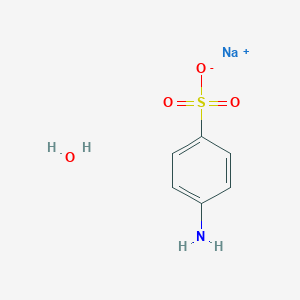

sodium;4-aminobenzenesulfonate;hydrate

CAS No.:

Cat. No.: VC13340134

Molecular Formula: C6H8NNaO4S

Molecular Weight: 213.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8NNaO4S |

|---|---|

| Molecular Weight | 213.19 g/mol |

| IUPAC Name | sodium;4-aminobenzenesulfonate;hydrate |

| Standard InChI | InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1 |

| Standard InChI Key | VDGKZGAQOPUDQL-UHFFFAOYSA-M |

| Isomeric SMILES | C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+] |

| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

Sodium 4-aminobenzenesulfonate hydrate is systematically named as sodium;4-aminobenzenesulfonate;hydrate under IUPAC guidelines. Its molecular formula varies slightly depending on hydration state: the anhydrous form is , while the hydrated form typically includes one or two water molecules ( or ) . The compound’s structure features a benzene ring substituted with an amino group at the para position and a sulfonate group, which is neutralized by a sodium ion .

Table 1: Key Physicochemical Properties

The compound’s crystalline structure enables strong intermolecular interactions, particularly through hydrogen bonding between water molecules and sulfonate groups . Spectral data, including NMR and FTIR, confirm the presence of characteristic peaks for the aromatic amine () and sulfonate () functionalities .

Synthesis and Industrial Production

Synthetic Pathways

The industrial synthesis of sodium 4-aminobenzenesulfonate hydrate involves two primary steps:

-

Sulfonation of Aniline: Aniline reacts with concentrated sulfuric acid at to form 4-aminobenzenesulfonic acid. This electrophilic substitution reaction proceeds via the generation of a sulfonic acid group at the para position .

-

Neutralization with Sodium Hydroxide: The sulfonic acid is neutralized with aqueous NaOH, yielding the sodium salt. Subsequent crystallization in the presence of water produces the hydrated form .

Table 2: Optimization Parameters for Industrial Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | Higher purity (>98%) | |

| NaOH Concentration | 20–30% w/w | Prevents over-neutralization |

| Crystallization Time | 12–24 hours | Enhances crystal uniformity |

Industrial scale production prioritizes controlling exothermic reactions during sulfonation and minimizing byproducts like ortho-substituted isomers . Advanced filtration techniques ensure a final purity of , as verified by HPLC .

Applications in Science and Industry

Dye and Pigment Manufacturing

The compound serves as a precursor to azo dyes, where its diazotized form couples with aromatic amines or phenols to produce vibrant colors. For example, reaction with β-naphthol yields Methyl Orange, a pH indicator . Its sulfonate group enhances water solubility, making it ideal for textile dyes .

Pharmaceutical Intermediates

In drug synthesis, sodium 4-aminobenzenesulfonate hydrate is alkylated to produce sulfonamide antibiotics. Its ability to inhibit dihydropteroate synthase—a key enzyme in bacterial folate synthesis—has been exploited in antimicrobial agents .

Environmental Remediation

Recent studies demonstrate its role in biodegradation processes. A co-culture of Afipia sp. 624S and Diaphorobacter sp. 624L degrades 4-aminobenzenesulfonate via hydroxylation and ring cleavage, offering a sustainable method for treating industrial wastewater .

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | Use nitrile gloves |

| Eye Damage | Category 2 | Wear safety goggles |

| Acute Toxicity | Not classified | Avoid ingestion/inhalation |

Recent Research and Innovations

Metal Ion Complexation

The sulfonate group chelates metal ions such as and , forming stable complexes used in catalysis and wastewater treatment. Spectroscopic studies reveal a binding affinity order of , with stability constants () ranging from 4.2 to 5.8 .

Advanced Material Synthesis

Functionalization of carbon nanotubes with sodium 4-aminobenzenesulfonate hydrate improves dispersibility in aqueous media, enabling applications in conductive polymers and sensors .

Enzymatic Inhibition Mechanisms

As a competitive inhibitor of sulfotransferases, the compound disrupts sulfation pathways in cancer cells. In vitro studies report values of against heparan sulfate sulfotransferase, highlighting its therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume